MYCi361

MYC small molecule inhibitor target engagement

MYCi361 (NUCC-0196361) is a first-in-class MYC inhibitor that binds the 353–439 region (Kd 3.2 μM), disrupts MYC/MAX dimers, and enhances T58 phosphorylation to drive proteasomal degradation. Unlike bHLH-ZIP binders (e.g., 10074-G5), it upregulates tumor PD-L1, increases immune infiltration, and synergizes with anti-PD1. With a 44-hr i.p. half-life, it supports less frequent dosing. Ideal for in vivo immunocompetent mouse models of MYC-driven cancers. Sub-optimal dosing (30 mg/kg/day) reveals synergy without toxicity; the MYCT58A mutant provides a robust control.

Molecular Formula C26H16ClF9N2O2
Molecular Weight 594.9 g/mol
Cat. No. B609373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYCi361
SynonymsMYCi361;  MYC-i361;  MYC i361;  NUCC-0196361;  NUCC 0196361;  NUCC0196361; 
Molecular FormulaC26H16ClF9N2O2
Molecular Weight594.9 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3
InChIKeyCKLCWLSEYDDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MYCi361 for MYC-Driven Cancer Research: A Small Molecule Inhibitor with Defined In Vivo Activity and Immunomodulatory Potential


MYCi361 (NUCC-0196361) is a small molecule inhibitor that directly engages the MYC protein, disrupting MYC/MAX dimerization and impairing MYC-driven gene expression [1]. It binds MYC with a dissociation constant (Kd) of 3.2 μM, and promotes MYC degradation via enhanced threonine-58 phosphorylation [1]. In preclinical models, MYCi361 suppresses tumor growth, enhances tumor immune cell infiltration, upregulates PD-L1, and sensitizes tumors to anti-PD1 immunotherapy [1].

MYCi361: Why In-Class MYC Inhibitors Are Not Interchangeable


MYC inhibitors exhibit divergent binding mechanisms, selectivity profiles, and in vivo tolerability, making substitution without empirical validation highly problematic. MYCi361's unique mode of action—binding to the 353–439 region of MYC, enhancing T58 phosphorylation, and promoting proteasomal degradation—differs fundamentally from inhibitors like 10074-G5 that bind the bHLH-ZIP domain and distort the MYC/MAX interaction [1]. Furthermore, MYCi361's narrow therapeutic index and specific immunomodulatory effects [1] contrast sharply with improved analogs like MYCi975 [2], underscoring that even closely related compounds can exhibit markedly different safety and efficacy profiles in vivo.

MYCi361 Evidence-Based Differentiation: Quantitative Comparator Analysis for Informed Procurement


MYC Binding Affinity (Kd) and Cellular Target Engagement

MYCi361 binds directly to the MYC protein with a Kd of 3.2 μM, as determined by surface plasmon resonance (SPR) [1]. In cellular thermal shift assays (CETSA), MYCi361 treatment (6 μM) stabilized MYC, confirming intracellular target engagement [1]. In contrast, the related inhibitor 10074-G5 binds to a distinct region (bHLH-ZIP domain) of MYC with a Kd of 2.8 μM but exhibits an IC50 of 146 μM for inhibiting MYC/MAX heterodimer formation .

MYC small molecule inhibitor target engagement

In Vivo Pharmacokinetic Profile: Prolonged Plasma Half-Life Enables Sustained Exposure

MYCi361 exhibits a moderate to long plasma half-life in mice: 44 hours following intraperitoneal (i.p.) administration and 20 hours after oral (p.o.) dosing at 50 mg/kg [1]. Maximum plasma concentrations (Cmax) reach 27,200 ng/mL (46 μM) i.p. and 13,867 ng/mL (23 μM) p.o. [1]. At 24 hours post-dose, plasma levels remain at 21 μM (i.p.) and 9 μM (p.o.) [1]. Comparable PK data for the analog MYCi975 are not directly reported in the primary publication but are described as exhibiting "excellent pharmacokinetic profiles" .

pharmacokinetics in vivo half-life

In Vivo Efficacy: Tumor Regression in MycCaP Allograft Model

In MycCaP prostate cancer allografts, MYCi361 administered at 100 mg/kg/day i.p. induced tumor regression [1]. However, treatment was associated with an average 10% loss in mouse body weight, indicating a narrow therapeutic window [1]. In contrast, the improved analog MYCi975, dosed at 100 mg/kg/day i.p. for 14 days, significantly inhibited tumor growth without causing body weight loss [2].

tumor growth in vivo efficacy prostate cancer

Immunomodulatory Effects: PD-L1 Upregulation and Enhanced Anti-PD1 Synergy

MYCi361 treatment upregulated PD-L1 expression on tumors and increased infiltration of CD3+ T cells, B220+ B cells, and NKp46+ NK cells into the tumor microenvironment [1]. In combination with anti-PD1 therapy, sub-optimal doses of MYCi361 (30 mg/kg/day) synergistically suppressed tumor growth in a MycCaP model, whereas single-agent treatment at this dose showed no significant effect [1]. The analog MYCi975 similarly upregulated PD-L1 and enhanced immune cell infiltration, but direct comparative synergy data are not reported [1].

immunotherapy PD-L1 anti-PD1 tumor microenvironment

Mechanism of Action: Enhanced MYC T58 Phosphorylation and Proteasomal Degradation

MYCi361 (6 μM) selectively increases MYC phosphorylation at threonine-58 (pT58) without affecting S62 phosphorylation, leading to enhanced proteasome-mediated degradation [1]. This effect is dependent on T58 phosphorylation, as a MYCT58A mutant is resistant to MYCi361-induced degradation [1]. In a kinome screen against 468 kinases, MYCi361 (6 μM) did not inhibit GSK3β or any other kinase, and a phosphatase inhibition panel (10-dose, up to 100 μM) was negative [1]. In contrast, the analog 10058-F4 inhibits MYC-MAX dimerization with an IC50 of 51 μM in HL60 cells but does not promote MYC degradation via the same phosphorylation mechanism .

MYC degradation phosphorylation mechanism of action

MYCi361: Optimal Use Cases in Preclinical Oncology and Immunotherapy Research


MYC-Driven Tumor Models Requiring Robust In Vivo Efficacy

MYCi361 is suitable for acute in vivo studies in immunocompetent mouse models of MYC-dependent cancers, particularly where strong tumor regression is desired and the narrow therapeutic window can be managed through careful dosing (e.g., 100 mg/kg/day i.p. with body weight monitoring) [1]. Its prolonged half-life (44 hr i.p.) supports less frequent dosing, reducing animal handling [1].

Investigating MYC-Dependent Immune Modulation and Checkpoint Inhibitor Synergy

Given its ability to upregulate tumor PD-L1, increase immune cell infiltration, and synergize with anti-PD1 therapy [1], MYCi361 is a valuable chemical probe for dissecting the interplay between MYC signaling and the tumor immune microenvironment. Sub-optimal dosing (e.g., 30 mg/kg/day) can be employed to reveal synergistic effects without overt toxicity [1].

Mechanistic Studies of MYC Protein Stability and Degradation

MYCi361's unique mechanism—enhancing T58 phosphorylation and promoting proteasomal degradation without inhibiting GSK3β or other kinases [1]—makes it an essential tool for researchers studying post-translational regulation of MYC. The availability of the degradation-resistant MYCT58A mutant provides a robust experimental control [1].

Benchmarking Novel MYC Inhibitors or Degraders

As a well-characterized, first-in-class small molecule MYC inhibitor with extensive in vitro and in vivo validation [1], MYCi361 serves as a critical reference compound for evaluating the potency, selectivity, and tolerability of newly developed MYC-targeting agents, including proteolysis-targeting chimeras (PROTACs) [2].

Technical Documentation Hub

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